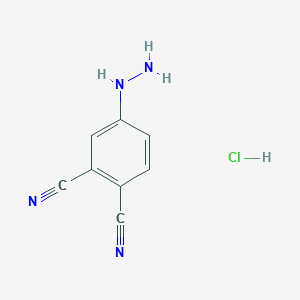
4-Hydrazinophthalonitrile Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinophthalonitrile Hydrochloride is a chemical compound with the molecular formula C8H5ClN4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinophthalonitrile Hydrochloride typically involves the reaction of phthalonitrile with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 4-Hydrazinophthalonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Azides or nitroso compounds.
Reduction: Amines or hydrazones.
Substitution: Various substituted phthalonitrile derivatives.
科学的研究の応用
4-Hydrazinophthalonitrile Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Hydrazinophthalonitrile Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
類似化合物との比較
Phthalonitrile: The parent compound, which lacks the hydrazine group.
4-Aminophthalonitrile: A derivative where the hydrazine group is replaced by an amino group.
4-Nitrophthalonitrile: A derivative with a nitro group instead of the hydrazine group.
Uniqueness: 4-Hydrazinophthalonitrile Hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
4-hydrazinylbenzene-1,2-dicarbonitrile;hydrochloride |
InChI |
InChI=1S/C8H6N4.ClH/c9-4-6-1-2-8(12-11)3-7(6)5-10;/h1-3,12H,11H2;1H |
InChIキー |
RXPFDVVPPDKJAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NN)C#N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


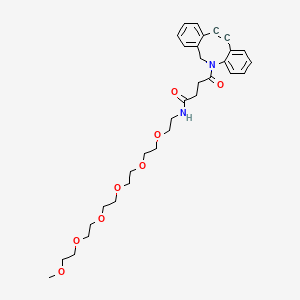
![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)
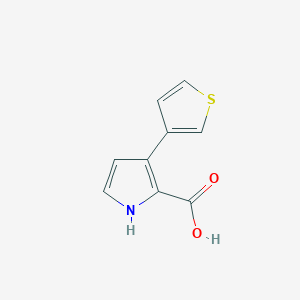

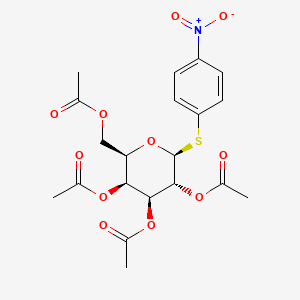

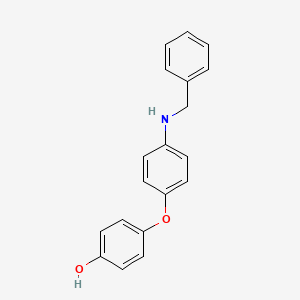
![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)




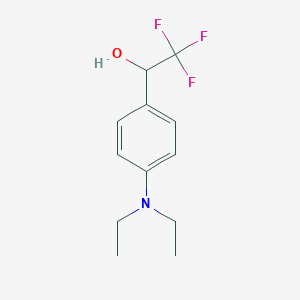
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
